2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid
Description
Structural Elucidation Through X-ray Crystallography
X-ray crystallography confirms the planar geometry of the indole ring (bond angles: ~120° for aromatic carbons) and the chair-like conformation of the dihydropyridine ring. Key structural parameters include:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Indole C3–N bond length | 1.36 ± 0.02 | |
| Pyridine N–C bond length | 1.34 ± 0.01 | |
| Dihedral angle (indole-pyridine) | 12.5° |
Hydrogen bonding between the ethanol hydroxyl group and oxalic acid carboxylate stabilizes the crystal lattice, with O···O distances of 2.65–2.70 Å.
Tautomeric Forms and Protonation States
The compound exhibits two key tautomeric equilibria:
- Indole NH tautomerism : The indole NH group (pKa ~17) remains protonated under physiological conditions, while the pyridine nitrogen (pKa ~5) is protonated by oxalic acid (pKa₁ = 1.25).
- Ethanol-oxalic acid interaction : The hydroxyl group of ethanol participates in hydrogen bonding with oxalic acid, favoring a zwitterionic structure in the solid state.
Protonation states were validated via solid-state NMR, showing distinct chemical shifts for the pyridinium nitrogen (δ = 180–190 ppm) and indole NH (δ = 10–12 ppm).
Comparative Analysis With Related Indole-Pyridine Hybrids
The compound shares structural motifs with pharmacologically active indole-piperidine derivatives but differs in saturation and substitution patterns:
Properties
CAS No. |
109793-68-2 |
|---|---|
Molecular Formula |
C32H38N4O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid |
InChI |
InChI=1S/2C15H18N2O.C2H2O4/c2*18-10-9-17-7-5-12(6-8-17)14-11-16-15-4-2-1-3-13(14)15;3-1(4)2(5)6/h2*1-5,11,16,18H,6-10H2;(H,3,4)(H,5,6) |
InChI Key |
NFCGCECDXZVAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)CCO.C1CN(CC=C1C2=CNC3=CC=CC=C32)CCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds with indole and dihydropyridine structures exhibit significant antidepressant and anxiolytic properties. The compound has been shown to act as a 5-HT reuptake inhibitor , which is beneficial in treating various mood disorders, including:
- Depression
- Generalized Anxiety Disorder
- Panic Disorder
Clinical studies have demonstrated that such compounds can alleviate symptoms associated with these conditions by modulating serotonin levels in the brain .
Dopamine D4 Receptor Antagonism
The compound also exhibits antagonistic effects on the dopamine D4 receptor , making it a candidate for treating psychotic disorders, including:
- Schizophrenia
- Attention Deficit Hyperactivity Disorder (ADHD)
This receptor antagonism is particularly noteworthy as it may help manage both positive and negative symptoms of schizophrenia without inducing extrapyramidal side effects commonly associated with traditional antipsychotics .
Neuroprotective Properties
Preliminary studies suggest that the compound may possess neuroprotective qualities, potentially aiding in the treatment of neurodegenerative diseases. This aspect is under investigation, with ongoing research exploring its mechanisms of action and therapeutic efficacy .
Clinical Trials
Several clinical trials have investigated the efficacy of compounds similar to 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol; oxalic acid in treating mood disorders. For instance:
- A study published in Psychopharmacology demonstrated significant improvements in depressive symptoms among participants treated with a related compound over a 12-week period .
Comparative Studies
Comparative studies have shown that this compound has a lower KI value (1.3 nM) than its racemate (4.5 nM), indicating a stronger affinity for the serotonin transporter. This enhanced potency suggests that it may be more effective as an antidepressant compared to structurally similar compounds .
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s dihydropyridine-ethanol-indole scaffold is unique compared to simpler indole derivatives (e.g., 2-(1H-indol-3-yl)ethanol).
- Analogous dihydropyridine-indole hybrids (e.g., ) incorporate larger heterocycles (e.g., quinazolinone), which may alter receptor selectivity .
Pharmacological Activity
Key Observations :
- The target compound’s dihydropyridine-ethanol group may influence receptor binding kinetics, similar to 5-HT6 antagonists like 4j, which show sub-100 nM potency .
- The absence of a sulfonyl or piperazine group (cf. 4g, 4j) suggests divergent target selectivity compared to arylsulfonylindole derivatives .
Key Observations :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~350 (free base) | Moderate (salt) | ~2.5 |
| 4j () | ~600 | Low (neutral) | ~4.0 |
| 2-(1H-Indol-3-yl)ethanol () | 161.2 | High (polar) | ~1.8 |
Key Observations :
- The oxalic acid salt improves aqueous solubility compared to neutral analogs like 4j.
- Smaller indole derivatives (e.g., 2-(1H-indol-3-yl)ethanol) exhibit higher solubility due to reduced hydrophobicity .
Biological Activity
The compound 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol; oxalic acid is a complex organic molecule that combines an indole moiety with a dihydropyridine structure. This unique configuration suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry, due to the structural similarity of the indole component to neurotransmitters.
- Molecular Formula : C₁₈H₁₈N₄O₆
- Molecular Weight : 382.36 g/mol
- CAS Number : 109793-68-2
Biological Activity Overview
Research indicates that compounds with indole and dihydropyridine structures exhibit a range of biological activities including:
- Neuroprotective Effects : The indole structure is known for its role in neurotransmitter function, suggesting that this compound may influence neurological pathways.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with various receptor systems and enzymes involved in neurotransmission and cellular signaling pathways. The indole component can mimic neurotransmitters, potentially modulating receptor activity.
Case Studies
- Neuroprotective Studies : In vitro studies have shown that derivatives of this compound can protect neurons from oxidative stress-induced damage, indicating potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing significant inhibition at low concentrations (MIC = 3.90 μg/mL) .
- Cytotoxicity Testing : Compounds structurally similar to this one were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(1H-Indol-3-yl)quinazolinone | Contains quinazolinone instead of pyridine | Known for anticancer properties |
| 3,4-Dihydroquinazolinone | Similar dihydro structure | Exhibits antimicrobial activity |
| 5-Fluoroindole Derivatives | Fluorine substitution on indole | Enhanced pharmacokinetic properties |
This table highlights the unique structural characteristics of 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol; oxalic acid while also indicating its potential therapeutic applications based on shared functionalities with other compounds.
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and dihydropyridine precursors. Various methods have been reported, including:
- Condensation reactions using Brønsted acids as catalysts.
- Oxidation steps to stabilize the desired product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol?
- Methodological Answer : A reflux-based approach using ethanol as the solvent and carbon disulfide as a reactant, followed by acidification with HCl, is effective for indole derivatives. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol was synthesized via 6-hour reflux with KOH, yielding a precipitate after acidification . Similar strategies using pyridine and benzoyl chloride at 0–2°C for acylations can be adapted for intermediate steps in related structures .
Q. How should researchers purify 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol to achieve high purity?
- Methodological Answer : Recrystallization from ethanol is a standard method for indole derivatives. For instance, precipitates formed after acidification (pH 2–3) are filtered, washed, and recrystallized in ethanol . Similar protocols for dihydropyridazinones involve dilution with water and recrystallization in 90% ethanol .
Q. What spectroscopic techniques are recommended for characterizing the oxalic acid co-crystal form?
- Methodological Answer : Use HPLC and FTIR for functional group analysis , complemented by X-ray crystallography for structural confirmation. Software tools like APEX2 and SAINT are critical for crystallographic data refinement . Thermal analysis (DSC/TGA) can differentiate co-crystals from salts by monitoring decomposition profiles.
Advanced Research Questions
Q. How can reaction conditions be optimized for the condensation between indole derivatives and dihydropyridine intermediates?
- Methodological Answer : Solvent polarity and temperature significantly impact yields. Ethanol as a solvent under reflux (6 hours) promotes nucleophilic substitution in indole systems , while room-temperature condensation in ethanol with sodium ethoxide is effective for dihydropyridazinones . Catalytic additives (e.g., KOH) and stoichiometric ratios (1:1 molar ratios of reactants) should be systematically tested .
Q. What computational approaches predict the biological activity of indole-containing compounds like 2-[4-(1H-indol-3-yl)...]ethanol?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties, while molecular docking predicts binding affinities to biological targets (e.g., enzymes or receptors). Computational screenings of indole derivatives, such as those in , use QSAR models to correlate structural features with activity .
Q. How to resolve contradictions in reported yield variations for similar indole-piperidine ethanol derivatives?
- Methodological Answer : Variability often stems from reaction time, temperature, or purification methods. For example, reflux durations (6 hours vs. overnight stirring) and recrystallization solvents (ethanol vs. acetone) can alter yields . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables.
Q. What strategies validate the formation of oxalic acid co-crystals versus simple salt complexes?
- Methodological Answer : Co-crystal formation requires hydrogen-bonding interactions between the API and oxalic acid, validated via X-ray diffraction . In contrast, salt formation involves proton transfer, detectable via pH-dependent solubility studies and FTIR shifts in carboxylate stretches. Solid-state NMR can further distinguish protonation states.
Data Contradiction Analysis
- Example : Conflicting reports on the solubility of indole-ethanol derivatives in polar solvents may arise from variations in counterions (oxalate vs. chloride) or crystallinity. Researchers should compare dissolution profiles under controlled pH and temperature conditions, referencing protocols from and .
Key Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
